molecular formula C24H30FN7O B1683944 Cenisertib CAS No. 871357-89-0

Cenisertib

Cat. No. B1683944
M. Wt: 451.5 g/mol
InChI Key: KSOVGRCOLZZTPF-QMKUDKLTSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cenisertib, also known as AS-703569 or R-763, is an investigational drug . It is an aurora kinase inhibitor and an ATP-competitive multi-kinase inhibitor . It blocks the activity of Aurora-kinase-A/B, ABL1, AKT, STAT5, and FLT3 . It has been investigated for use in solid tumors, leukemia (myeloid), myelodysplastic syndrome, and unspecified cancer/tumors .


Molecular Structure Analysis

The molecular formula of Cenisertib is C24H30FN7O . Its average weight is 451.55 and its monoisotopic mass is 451.249586777 .


Chemical Reactions Analysis

Cenisertib is an ATP-competitive inhibitor . It blocks the activity of several kinases, thereby inducing major growth-inhibitory effects by blocking the activity of several different molecular targets in neoplastic mast cells (MC) .


Physical And Chemical Properties Analysis

The chemical formula of Cenisertib is C24H30FN7O . Its average weight is 451.55 and its monoisotopic mass is 451.249586777 .

Scientific Research Applications

1. Overview of Current Research Cenisertib's research applications are not directly found in the papers sourced. However, it is crucial to explore research trends in related fields, as they might provide indirect insights or future directions for Cenisertib's applications. One such area is the use of Terahertz (THz) imaging and sensing technologies in medical applications, such as cancer and burn diagnosis, which could potentially intersect with Cenisertib's research in the future (Wilmink & Grundt, 2011).

2. Data Sharing in Scientific Research Understanding data sharing and reuse practices in science and technology is relevant for advancing research on Cenisertib. Studies like those by Wallis, Rolando, and Borgman (2013) offer insights into the challenges and opportunities in data sharing within scientific communities, which are crucial for collaborative research and advancements in fields such as Cenisertib research (Wallis, Rolando, & Borgman, 2013).

3. Transdisciplinary Research Approaches Research on Cenisertib can benefit from transdisciplinary approaches, as seen in studies like the Breast Cancer and the Environment Research Centers (BCERC) by Hiatt, Haslam, and Osuch (2009). This approach connects basic biological studies with epidemiologic studies and community integration, which could be a model for future Cenisertib research (Hiatt, Haslam, & Osuch, 2009).

4. Importance of Renewal in Academia Research on new drugs like Cenisertib often requires academic renewal and embracing new paradigms. Nitsch (2014) discusses the resistance in academia to new ideas and the need for holistic perspectives, which are vital for breakthroughs in drug research (Nitsch, 2014).

5. Trends in Separation Science Research areas like Capillary Electrochromatography (CEC) can influence methods used in Cenisertib research. The review by Huo and Kok (2008) highlights trends in separation science, which are essential for pharmaceutical research (Huo & Kok, 2008).

6. Ethical Considerations in Research Ethical considerations are paramount in all areas of scientific research, including Cenisertib studies. Avorn (2009) discusses the ethics of comparative-effectiveness research, which is relevant for evaluating new drugs like Cenisertib (Avorn, 2009).

properties

IUPAC Name

(1S,2S,3R,4R)-3-[[5-fluoro-2-[3-methyl-4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]amino]bicyclo[2.2.1]hept-5-ene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30FN7O/c1-14-11-17(5-6-19(14)32-9-7-31(2)8-10-32)28-24-27-13-18(25)23(30-24)29-21-16-4-3-15(12-16)20(21)22(26)33/h3-6,11,13,15-16,20-21H,7-10,12H2,1-2H3,(H2,26,33)(H2,27,28,29,30)/t15-,16+,20+,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSOVGRCOLZZTPF-QMKUDKLTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC2=NC=C(C(=N2)NC3C4CC(C3C(=O)N)C=C4)F)N5CCN(CC5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)NC2=NC=C(C(=N2)N[C@@H]3[C@@H]4C[C@H]([C@@H]3C(=O)N)C=C4)F)N5CCN(CC5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30FN7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

R763 is a highly potent and specific inhibitor of Aurora kinase, which has been shown to block proliferation and trigger apoptosis (cell death) in several tumor cell lines including cervical, colon, lung, pancreas and prostate. The over-expression of Aurora kinase can cause cells to rapidly develop an abnormal number of chromosomes. Elevated levels of Aurora kinase are frequently associated with various human cancers and inhibition of this enzyme disrupts cell division and promotes apoptosis. [Rigel Pharmaceuticals Press Release] A probable target for R763 is Aurora kinase A (serine/threonine protein kinase 6).
Record name Cenisertib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06347
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Cenisertib

CAS RN

871357-89-0
Record name Cenisertib [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0871357890
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cenisertib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06347
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name CENISERTIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5277GPA358
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cenisertib
Reactant of Route 2
Cenisertib
Reactant of Route 3
Reactant of Route 3
Cenisertib
Reactant of Route 4
Reactant of Route 4
Cenisertib
Reactant of Route 5
Reactant of Route 5
Cenisertib
Reactant of Route 6
Cenisertib

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.